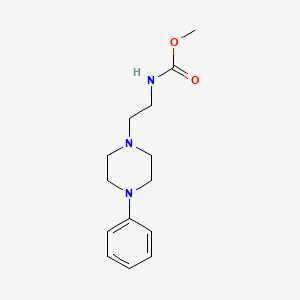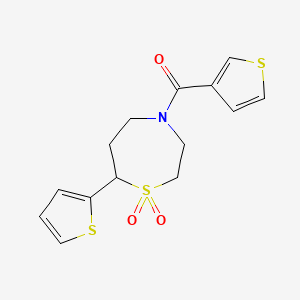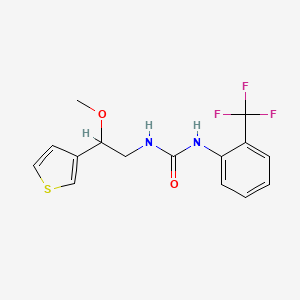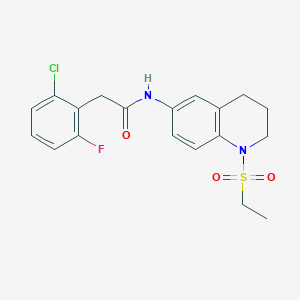![molecular formula C18H22F3N2NaO4 B2381796 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]acetate CAS No. 2251053-12-8](/img/structure/B2381796.png)
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]acetate is a useful research compound. Its molecular formula is C18H22F3N2NaO4 and its molecular weight is 410.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Chemical Separation Processes
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]acetate may have applications in chemical separation processes. For example, HEPES-Na, a related compound, has been shown to induce phase splitting in aqueous solutions of various chemicals, enhancing the separation efficiency in biological buffers (Gupta et al., 2016).
2. Crystal Structure Analysis
The compound's analogs have been used in crystal structure studies to understand the molecular conformation and interactions. For example, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, a similar molecule, has been crystallized and analyzed for bond lengths and angles, providing insights into the structure and behavior of such compounds (Mamat et al., 2012).
3. Antimicrobial Activity
Derivatives of N-Boc piperazine, closely related to the compound , have been synthesized and studied for their antibacterial and antifungal activities. These studies provide insights into the potential antimicrobial applications of similar compounds (Kulkarni et al., 2016).
4. Catalysis in Organic Synthesis
This compound may also have potential applications in catalysis, especially in organic synthesis reactions. For instance, compounds involving piperazine rings have been used in the synthesis of diastereomerically pure piperazine-2,5-diones, showing their utility in facilitating specific chemical reactions (Nikulnikov et al., 2010).
5. Electrochemical Studies
The compound's analogs have been subjected to electrochemical studies to understand their redox behavior. This can provide valuable information for applications in areas like sensor development or in studying the electrochemical properties of similar compounds (Parveen et al., 2015).
6. Pharmacological Applications
While specific details on drug use and dosage are excluded as per the request, it's worth noting that similar compounds have been investigated for their potential pharmacological applications, like their roles in receptor binding or as enzyme inhibitors. This broad area of research provides a context for how this compound might be studied in a pharmacological context (Norman, 2011).
properties
IUPAC Name |
sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O4.Na/c1-17(2,3)27-16(26)23-10-8-22(9-11-23)14(15(24)25)12-6-4-5-7-13(12)18(19,20)21;/h4-7,14H,8-11H2,1-3H3,(H,24,25);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPINYQMAXCZDK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2C(F)(F)F)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N2NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

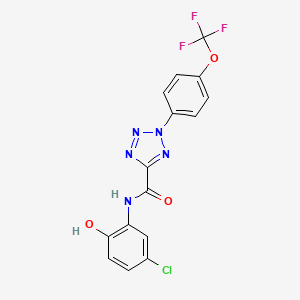
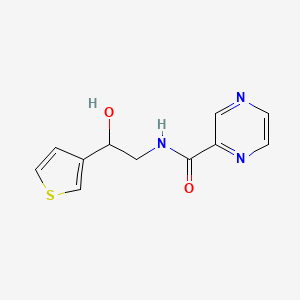

![[4-Methyl-2-(4-morpholinyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2381717.png)
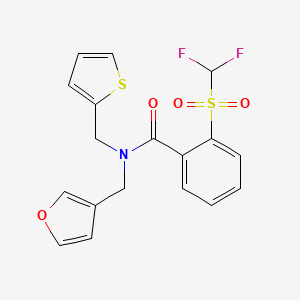
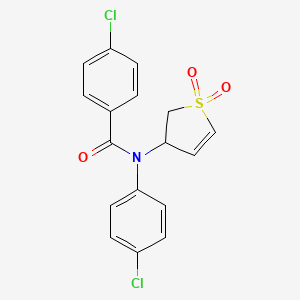


![1'-[(4-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2381728.png)
